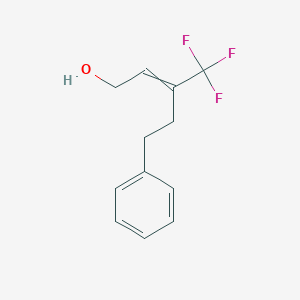![molecular formula C25H33IN4O3 B14228581 L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-88-4](/img/structure/B14228581.png)
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its high yield and purity .
化学反应分析
Types of Reactions
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to form different substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amino alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The iodophenyl group can also facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-D-phenylalaninamide: Similar structure but different stereochemistry.
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: Similar structure but different stereochemistry.
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-L-phenylalaninamide: Similar structure but different stereochemistry
Uniqueness
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is unique due to its specific stereochemistry, which can influence its binding affinity and specificity towards molecular targets. The presence of the iodophenyl group also adds to its uniqueness, providing opportunities for further chemical modifications and applications .
属性
CAS 编号 |
824406-88-4 |
|---|---|
分子式 |
C25H33IN4O3 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m1/s1 |
InChI 键 |
URJMIHRSRAUYQC-WTNAPCKOSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


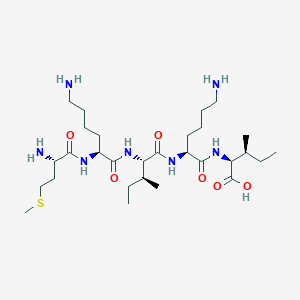
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
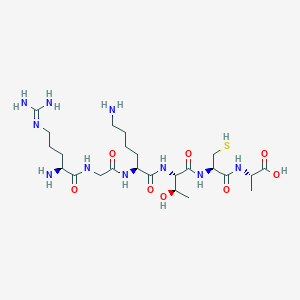
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
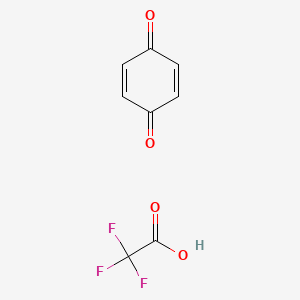
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
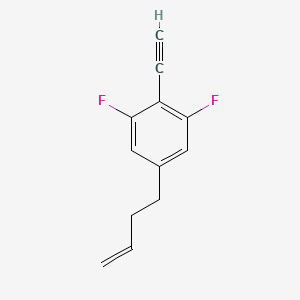
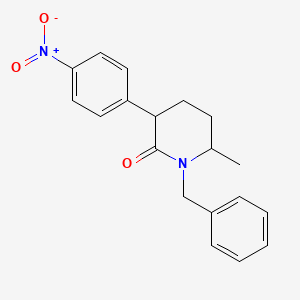
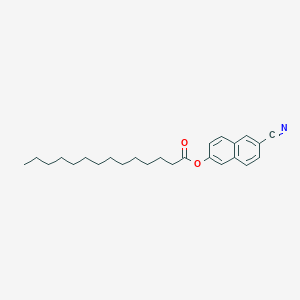
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
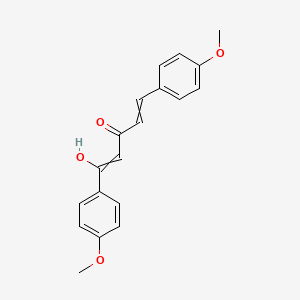
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
